An In-depth Technical Guide to 6-Chloro-4-methoxypyridazin-3-amine (CAS No: 808770-39-0)
An In-depth Technical Guide to 6-Chloro-4-methoxypyridazin-3-amine (CAS No: 808770-39-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-methoxypyridazin-3-amine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique arrangement of a chloro substituent, a methoxy group, and an amine on the pyridazine core provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and its applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-Chloro-4-methoxypyridazin-3-amine is fundamental for its application in organic synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in derivative compounds.
| Property | Value | Source |
| CAS Number | 808770-39-0 | PubChem[1] |
| Molecular Formula | C₅H₆ClN₃O | PubChem[1] |
| Molecular Weight | 159.57 g/mol | PubChem[1] |
| IUPAC Name | 6-chloro-4-methoxypyridazin-3-amine | PubChem[1] |
| Canonical SMILES | COC1=CC(=NN=C1N)Cl | PubChem[1] |
| Appearance | Predicted to be a solid at room temperature | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dimethylformamide |
Synthesis of 6-Chloro-4-methoxypyridazin-3-amine: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of 6-Chloro-4-methoxypyridazin-3-amine can be logically approached through a multi-step sequence starting from commercially available precursors. The following protocol is a well-reasoned pathway based on established pyridazine chemistry, particularly leveraging the principles of nucleophilic aromatic substitution (SNAr).
Overall Synthesis Workflow
Caption: Proposed synthetic pathway for 6-Chloro-4-methoxypyridazin-3-amine.
Step 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide
The synthesis commences with the chlorination of maleic hydrazide, a common starting material for pyridazine derivatives.
Protocol:
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To a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add maleic hydrazide.
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Slowly add phosphorus oxychloride (POCl₃) in excess (typically 3-5 equivalents) while cooling the flask in an ice bath.
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After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
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Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
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The resulting precipitate, 3,6-dichloropyridazine, is then filtered, washed with cold water, and dried.
Causality of Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent that effectively converts the hydroxyl groups of the tautomeric form of maleic hydrazide into chlorides. The excess POCl₃ also serves as the reaction solvent. Quenching with ice hydrolyzes the remaining POCl₃ and precipitates the product.
Step 2: Selective Monomethoxylation of 3,6-Dichloropyridazine
This step involves a nucleophilic aromatic substitution where one of the chlorine atoms is selectively replaced by a methoxy group.
Protocol:
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Dissolve 3,6-dichloropyridazine in anhydrous methanol in a round-bottom flask.
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Add a solution of sodium methoxide in methanol (1 equivalent) dropwise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by TLC to ensure mono-substitution.
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Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
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Remove the solvent under reduced pressure, and purify the residue by column chromatography to isolate 3-chloro-6-methoxypyridazine.
Causality of Experimental Choices: The use of one equivalent of sodium methoxide favors the mono-substitution product. Methanol serves as both the solvent and the source of the methoxy group. The pyridazine ring is electron-deficient, making it susceptible to nucleophilic attack.
Step 3: Nitration of 3-Chloro-6-methoxypyridazine
To introduce the amino group at the desired position, a nitro group is first installed via electrophilic aromatic substitution, which can then be reduced.
Protocol:
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In a flask cooled in an ice-salt bath, slowly add 3-chloro-6-methoxypyridazine to a mixture of concentrated sulfuric acid and fuming nitric acid.
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Maintain the temperature below 10°C during the addition.
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After the addition, allow the reaction to stir at a controlled temperature until nitration is complete (monitored by TLC).
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Carefully pour the reaction mixture onto crushed ice to precipitate the product, 3-chloro-6-methoxy-4-nitropyridazine.
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Filter the solid, wash thoroughly with water until neutral, and dry.
Causality of Experimental Choices: The strong electron-withdrawing nature of the pyridazine ring and the chloro group requires harsh nitrating conditions (a mixture of sulfuric and nitric acids). The methoxy group is an activating group and will direct the nitration to the ortho and para positions. Steric hindrance will likely favor nitration at the 4-position.
Step 4: Reduction of the Nitro Group to an Amine
The final step is the reduction of the nitro group to the desired amine functionality.
Protocol:
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Suspend 3-chloro-6-methoxy-4-nitropyridazine in a mixture of ethanol and water.
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Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.
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Heat the mixture to reflux and stir vigorously for several hours. The progress of the reduction can be monitored by the disappearance of the yellow color of the nitro compound.
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Upon completion, filter the hot reaction mixture through celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain 6-Chloro-4-methoxypyridazin-3-amine.
Causality of Experimental Choices: Metal-acid systems like Fe/HCl are classic and effective reagents for the reduction of aromatic nitro groups to amines. This method is generally high-yielding and cost-effective.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5-6.8 | s | 1H | Ar-H (proton on the pyridazine ring) |
| ~4.5-5.5 | br s | 2H | -NH₂ |
| ~3.9-4.1 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C-O (C4) |
| ~150-155 | C-Cl (C6) |
| ~140-145 | C-N (C3) |
| ~110-115 | C-H (C5) |
| ~55-60 | -OCH₃ |
Predicted IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 | N-H stretching (amine) |
| 2950-3050 | C-H stretching (aromatic and methyl) |
| 1580-1620 | C=N and C=C stretching (pyridazine ring) |
| 1200-1300 | C-O stretching (aryl ether) |
| 1000-1100 | C-Cl stretching |
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 159 and an M+2 peak at m/z 161 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.
Applications in Drug Discovery and Medicinal Chemistry
The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. 6-Chloro-4-methoxypyridazin-3-amine serves as a versatile starting material for the synthesis of a diverse range of biologically active molecules.
Role as a Scaffold for Kinase Inhibitors
The primary application of this compound and its analogs is in the development of kinase inhibitors. The pyridazine core can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase active site. The reactive chloro and amino groups allow for the introduction of various substituents to explore the ATP-binding pocket and achieve potency and selectivity.
Caption: Role of the 6-Chloro-4-methoxypyridazin-3-amine scaffold in kinase inhibition.
Derivatives of similar pyridazine amines have shown inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases, including:
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Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).
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Serine/Threonine Kinases: Including p38 MAP kinase and various Cyclin-Dependent Kinases (CDKs).
The ability to readily modify the 6-Chloro-4-methoxypyridazin-3-amine scaffold allows medicinal chemists to fine-tune the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).
Safety and Handling
6-Chloro-4-methoxypyridazin-3-amine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Measures:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
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Ventilation: Use in a well-ventilated area or under a fume hood.
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Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
6-Chloro-4-methoxypyridazin-3-amine (CAS No: 808770-39-0) is a key heterocyclic intermediate with significant potential in drug discovery and development. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for the synthesis of complex molecules, particularly kinase inhibitors. The detailed synthetic protocol and understanding of its chemical behavior provided in this guide are intended to support researchers in leveraging this valuable compound for the advancement of novel therapeutic agents. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
References
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PubChem. 6-Chloro-4-methoxypyridazin-3-amine. National Center for Biotechnology Information. [Link]
- Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
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Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
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YouTube. Using Nucleophilic Substitution in Synthesis. [Link]
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YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
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PubChem. 6-Chloro-4-methoxypyridazin-3-amine. National Center for Biotechnology Information. [Link]
